
Tris(ethylcyclopentadienyl)gadolinium(I&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylcyclopentadienyl)gadolinium(I) is an organometallic compound with the chemical formula C21H27Gd. It is a coordination complex where gadolinium is bonded to three ethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylcyclopentadienyl)gadolinium(I) typically involves the reaction of gadolinium chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(ethylcyclopentadienyl)gadolinium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(ethylcyclopentadienyl)gadolinium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state gadolinium complexes.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Ligand exchange reactions using other cyclopentadienyl derivatives or phosphines.
Major Products
Oxidation: Gadolinium oxides.
Reduction: Lower oxidation state gadolinium complexes.
Substitution: New gadolinium complexes with different ligands.
Scientific Research Applications
Tris(ethylcyclopentadienyl)gadolinium(I) has several applications in scientific research:
Materials Science: Used as a precursor for the deposition of gadolinium-containing thin films.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Magnetic Resonance Imaging (MRI): Potential use in developing contrast agents due to gadolinium’s paramagnetic properties
Mechanism of Action
The mechanism of action of Tris(ethylcyclopentadienyl)gadolinium(I) involves the interaction of gadolinium with target molecules. Gadolinium’s paramagnetic properties make it useful in MRI, where it enhances the contrast of images by interacting with water molecules in tissues. In catalysis, the compound facilitates the formation and breaking of chemical bonds through its coordination with reactants .
Comparison with Similar Compounds
Similar Compounds
- Tris(methylcyclopentadienyl)gadolinium(III)
- Tris(cyclopentadienyl)lanthanum(III)
- Gadolinium(III) chloride hydrate
Uniqueness
Tris(ethylcyclopentadienyl)gadolinium(I) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other gadolinium complexes. Its ethylcyclopentadienyl ligands provide a balance between steric hindrance and electronic effects, making it suitable for various applications .
Properties
CAS No. |
307531-69-7 |
|---|---|
Molecular Formula |
C21H27Gd |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-ethylcyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C7H9.Gd/c3*1-2-7-5-3-4-6-7;/h3*3-6H,2H2,1H3;/q3*-1;+3 |
InChI Key |
VPNSBEDYMMBDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[CH-]C=C1.CCC1=C[CH-]C=C1.CCC1=C[CH-]C=C1.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


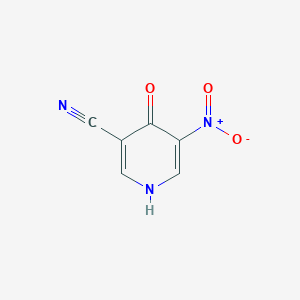
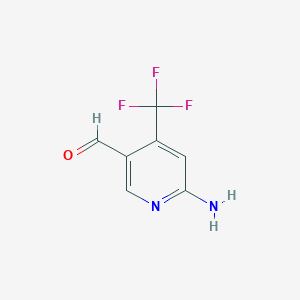

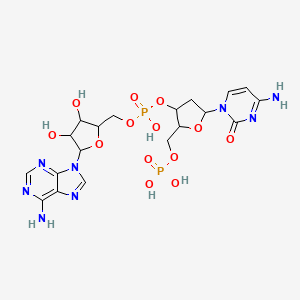
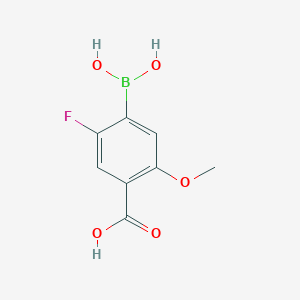





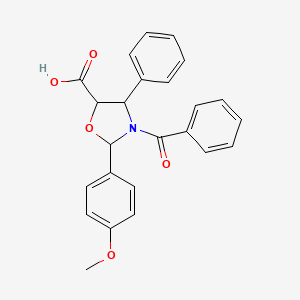

![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)
![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)
